
Dmeq-tad
Overview
Description
4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by its unique structure, which includes a quinoxaline core, a triazole ring, and multiple methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione involves several steps. One common synthetic route starts with the preparation of the quinoxaline core, which is achieved through the condensation of o-phenylenediamine with a suitable diketone. The resulting quinoxaline intermediate is then subjected to further reactions to introduce the triazole ring and the methoxy groups.
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations.
Chemical Reactions Analysis
4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other functional groups such as halogens or amines.
Scientific Research Applications
Analytical Chemistry
1.1 Derivatization Agent
DMEQ-TAD is widely used as a derivatization agent in high-performance liquid chromatography (HPLC). It enhances the detection sensitivity of analytes by improving ionization efficiency and reducing background noise during mass spectrometry analysis. For instance, the derivatization of vitamin D metabolites with this compound leads to increased molecular mass and improved chromatographic performance, facilitating the simultaneous quantification of multiple compounds .
Table 1: Summary of this compound Applications in HPLC
Case Studies
2.1 Clinical Research on Vitamin D
A significant application of this compound is in clinical research focusing on vitamin D metabolites. In a study examining serum samples, this compound was used to create stable adducts with 25-hydroxyvitamin D metabolites. The resulting derivatives exhibited improved ionization properties, allowing for more accurate quantification through multiple reaction monitoring (MRM) techniques . The study highlighted the advantages of using the 6S isomer of the this compound adduct for enhanced selectivity.
2.2 Protein Modification
This compound has also been utilized in protein modification studies. In a recent investigation, researchers applied this compound for selective labeling of tryptophan residues in peptides. The study demonstrated that varying pH levels during the modification process significantly influenced labeling efficiency and specificity. At lower pH, tryptophan residues showed a higher propensity for modification compared to tyrosine residues, suggesting potential applications in targeted protein labeling and drug design .
Mechanistic Insights
The mechanism by which this compound interacts with biomolecules involves a Diels-Alder reaction-type pathway. This reaction facilitates the formation of stable adducts that can be analyzed using various chromatographic techniques. The resulting derivatives often exhibit unique fluorescence properties that enhance detection capabilities in complex biological matrices.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with DNA and enzymes, leading to the inhibition of key biological processes. The triazole ring enhances the compound’s binding affinity and specificity towards its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione can be compared with other quinoxaline derivatives, such as:
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Studied for its potential as a muscarinic receptor antagonist.
4-Hydroxy-2-quinolones: Valued for their pharmaceutical and biological activities.
The uniqueness of 4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione lies in its combined structural features, which contribute to its diverse range of applications and biological activities.
Biological Activity
Dmeq-tad (2,3-dimethoxy-5-ethyl-1,4-benzoquinone) is a compound that has garnered interest in biochemical research, particularly in the context of vitamin D metabolism. This article delves into the biological activity of this compound, focusing on its role in vitamin D metabolite profiling and its implications for clinical applications.
Overview of this compound
This compound is primarily used as a derivatizing agent in liquid chromatography-mass spectrometry (LC-MS/MS) methods for analyzing vitamin D metabolites. Its chemical structure allows it to form stable adducts with hydroxylated forms of vitamin D, enhancing the sensitivity and specificity of detection methods. This capability is critical for accurately measuring the concentrations of various vitamin D metabolites in biological samples.
This compound operates by derivatizing vitamin D metabolites, which facilitates their detection in serum and other biological fluids. The derivatization process enhances the volatility and stability of these metabolites during mass spectrometric analysis. Specifically, this compound reacts with hydroxyl groups present in vitamin D metabolites, forming derivatives that can be easily quantified.
Case Studies and Clinical Applications
- Vitamin D Metabolite Profiling : A study published in the Journal of Clinical Endocrinology & Metabolism demonstrated the application of this compound in profiling various vitamin D metabolites in limited serum samples from patients with idiopathic infantile hypercalcemia (IIH). The method allowed for the simultaneous measurement of seven different vitamin D forms from small sample volumes, showcasing its utility in clinical diagnostics .
- Measurement Techniques : Research has highlighted the effectiveness of using this compound for detecting both conjugated and unconjugated forms of vitamin D metabolites. The derivatization technique has been validated through comparisons with traditional methods, showing improved accuracy and reliability .
- Clinical Utility : The ability to measure specific vitamin D metabolites using this compound has implications for understanding various clinical conditions associated with vitamin D metabolism. For instance, alterations in the levels of 24,25-(OH)₂D₃ and 25,26-(OH)₂D₃ have been linked to bone health and metabolic disorders .
Data Table: Comparison of Vitamin D Metabolites Detected Using this compound
Metabolite | Detection Method | Concentration Range | Clinical Relevance |
---|---|---|---|
25-Hydroxyvitamin D₃ | LC-MS/MS | ng/mL | Primary indicator of vitamin D status |
24,25-Dihydroxyvitamin D₃ | LC-MS/MS | ng/mL | Associated with calcium metabolism |
25,26-Dihydroxyvitamin D₃ | LC-MS/MS | pg/mL | Potential role in bone health |
Q & A
Basic Research Questions
Q. How can researchers determine the optimal purity threshold for Dmeq-tad in experimental settings?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) to validate purity thresholds. Establish calibration curves using standardized reference materials and cross-validate results with mass spectrometry (MS) to minimize instrumental bias . For reproducibility, document batch-to-batch variability and apply statistical thresholds (e.g., ±2% purity tolerance) aligned with prior studies .
Q. What experimental design principles should guide the synthesis of this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Implement a factorial design to test variables like reaction temperature, solvent polarity, and catalyst concentration. Use response surface methodology (RSM) to optimize yield and selectivity. Include negative controls (e.g., unmodified this compound) and orthogonal validation (e.g., X-ray crystallography for structural confirmation) .
Q. How can conflicting solubility data for this compound in polar solvents be resolved?
- Methodological Answer : Conduct systematic solubility studies using differential scanning calorimetry (DSC) to assess polymorphic forms. Compare results across solvents (e.g., water, DMSO) under controlled temperature and pH conditions. Apply the Hansen solubility parameters to model interactions and identify outliers .
Advanced Research Questions
Q. What statistical approaches are recommended for resolving contradictions in this compound’s spectroscopic data across independent studies?
- Methodological Answer : Apply meta-analysis frameworks to aggregate spectral data (e.g., IR, UV-Vis) from peer-reviewed studies. Use multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent impurities, instrument calibration drift). Cross-reference raw datasets adhering to FAIR principles to isolate methodological discrepancies .
Q. How can researchers validate this compound’s hypothesized mechanism of action in complex biological systems?
- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition kinetics) with in silico molecular docking simulations. Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare results against negative controls (e.g., scrambled peptides). Validate findings using CRISPR-edited cell lines to isolate target pathways .
Q. What strategies mitigate bias in dose-response studies of this compound’s toxicity?
- Methodological Answer : Implement double-blinded protocols with randomized sample allocation. Use Bayesian hierarchical models to account for inter-individual variability in toxicity thresholds. Include positive controls (e.g., known toxic analogs) and apply the Hill equation to model dose-response curves with confidence intervals .
Q. Data Analysis & Reproducibility
Q. How should researchers handle non-reproducible results in this compound’s catalytic activity assays?
- Methodological Answer : Audit experimental protocols for variables like atmospheric oxygen levels or trace metal contamination. Share raw data and analysis scripts via repositories like Figshare or Zenodo for independent verification. Apply the STARD (Standards for Reporting Diagnostic Accuracy Studies) framework to standardize reporting .
Q. What computational tools are effective for modeling this compound’s thermodynamic stability under varying pH conditions?
- Methodological Answer : Use density functional theory (DFT) simulations with solvation models (e.g., COSMO-RS) to predict stability. Validate predictions experimentally via pH-dependent stability assays and correlate results with molecular dynamics (MD) trajectories .
Q. Ethical & Reporting Standards
Q. How can researchers ensure compliance with ethical standards when using this compound in animal studies?
- Methodological Answer : Follow ARRIVE guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC) and document procedures for minimizing distress (e.g., humane endpoints, analgesia protocols). Disclose conflicts of interest in funding sources .
Q. What frameworks support transparent reporting of this compound’s environmental impact assessments?
- Methodological Answer : Adhere to the GREENER (Guidelines for Reporting Ecotoxicological and Environmental Research) checklist. Use life-cycle assessment (LCA) tools to quantify environmental persistence and bioaccumulation potential. Publish datasets with metadata compliant with the ISA-Tab standard .
Properties
IUPAC Name |
4-[2-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)ethyl]-1,2,4-triazole-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O5/c1-19-10-7-12(25-3)11(24-2)6-9(10)16-8(13(19)21)4-5-20-14(22)17-18-15(20)23/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKSULYVSICWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C(C1=O)CCN3C(=O)N=NC3=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157798 | |
Record name | 4-(2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132788-52-4 | |
Record name | 4-(2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132788524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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